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Compound of Interest

Compound Name: 6-Methoxynaringenin

CAS No.: 94942-49-1

Cat. No.: B031772 Get Quote

Executive Summary
6-Methoxynaringenin (5,7,4'-trihydroxy-6-methoxyflavanone) is a naturally occurring O-

methylated flavonoid found in medicinal plants such as Scutellaria baicalensis, Scutellaria

barbata, and Artemisia species.[1] Unlike its parent compound naringenin, the methoxy group

at the C6 position alters its metabolic stability and lipophilicity, influencing its interaction with

intracellular targets.[1]

Current research identifies 6-MN as a pleiotropic agent capable of modulating the HSP90AA1

chaperone system, inhibiting PI3K/Akt signaling, and reversing multidrug resistance (MDR).[1]

Its primary therapeutic value lies in its ability to target metastatic pathways in ovarian and colon

cancers, although its clinical translation is currently hindered by Class IV biopharmaceutical

properties (low solubility, low permeability).[1]

Chemical Profile & Pharmacokinetics
Understanding the physicochemical limitations of 6-MN is critical for experimental design and

formulation.
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Property Specification Implication for Research

IUPAC Name
5,7,4'-trihydroxy-6-

methoxyflavanone

Target identification in

databases.

Molecular Formula C₁₆H₁₄O₆ (MW: 302.28 g/mol )
Standard for mass

spectrometry (MS).[1]

Solubility
Low in water; Soluble in

DMSO, Methanol

Requires DMSO stock for

bioassays (< 0.1% final conc).

[1]

BCS Class Class IV
Low oral bioavailability;

requires lipid-based delivery.

Drug-Likeness DL score ~0.27; OB ~36.6%

Good candidate for lead

optimization; passes Lipinski

rules.

Key Metabolites Glucuronides (via UGTs)
Rapid Phase II metabolism

limits plasma half-life.

Mechanistic Pharmacology
6-MN exerts its anti-cancer effects through a specific "multi-target" mechanism. It does not act

solely as a cytotoxin but as a modulator of survival signaling.

The hsa-miR-495-3p / HSP90AA1 Axis
A defining mechanism of 6-MN, particularly in ovarian cancer, is the regulation of the Heat

Shock Protein 90 Alpha Family Class A Member 1 (HSP90AA1).

Mechanism: 6-MN upregulates hsa-miR-495-3p.

Causality: This microRNA directly targets the 3'UTR of ACTB (Beta-actin) and HSP90AA1

mRNA.

Outcome: Downregulation of HSP90AA1 leads to the destabilization of its client proteins

(e.g., Akt, HER2), resulting in cell cycle arrest and apoptosis.[1]
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PI3K/Akt/mTOR Inhibition
In colon (LoVo, HCT-116) and breast (MCF-7) cancers, 6-MN inhibits the phosphorylation of

Akt (Ser473). This blockade prevents the activation of mTOR, thereby inducing autophagy and

intrinsic apoptosis via the mitochondrial pathway (Bax upregulation/Bcl-2 downregulation).

Metastasis & PTP1B
6-MN has shown inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B), a

phosphatase often overexpressed in breast cancer that promotes tumorigenesis.[1] Inhibition of

PTP1B suppresses cell migration and invasion.

Visualization: Signaling Pathway Architecture
The following diagram illustrates the integration of the HSP90AA1 and PI3K pathways

modulated by 6-MN.
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Figure 1: 6-Methoxynaringenin Mechanism of Action. Blue nodes represent the drug; Red

nodes represent upregulated effectors; Yellow nodes represent suppressed targets.

Preclinical Efficacy Data
The following data summarizes the cytotoxic potency of 6-MN and flavonoid-rich fractions

containing 6-MN across various cell lines.

Cell Line Cancer Type IC₅₀ (µM) Mechanism Cited

HeLa Cervical 3.0 – 29.0
Apoptosis induction;

G2/M arrest

MCF-7 Breast (ER+) ~4.0 – 7.0

PI3K inhibition;

Estrogen Receptor

modulation

LoVo Colon 4.57
Selective cytotoxicity;

ROS generation

HCT-116 Colon ~6.23
Downregulation of

Bcl-2

DU145 Prostate < 10.0 Autophagy induction

Note: IC₅₀ values vary based on purity (isolated compound vs. enriched fraction) and exposure

time (48h vs 72h).[1]

Experimental Protocols
To ensure reproducibility, the following protocols are standardized for working with lipophilic

flavonoids like 6-MN.

Protocol: Isolation from Scutellaria barbata
Objective: Obtain high-purity 6-MN for bioassays.

Extraction: Macerate dried aerial parts of S. barbata (1 kg) in 80% Ethanol (10 L) for 72h at

room temperature. Filter and concentrate under reduced pressure.
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Fractionation: Suspend crude extract in water. Partition sequentially with n-Hexane,

Chloroform, Ethyl Acetate, and n-Butanol.[1]

Note: 6-MN concentrates in the Chloroform or Ethyl Acetate fraction due to its methoxy

group.

Chromatography: Subject the Chloroform fraction to Silica Gel Column Chromatography.

Elute with a gradient of CHCl₃:MeOH (100:0 → 80:20).[1]

Purification: Collect fractions containing flavonoids (monitor via TLC, UV 254/366 nm). Purify

6-MN rich fractions using Sephadex LH-20 (eluent: MeOH).

Validation: Confirm structure via ¹H-NMR (Methoxy signal at δ ~3.8 ppm) and HPLC (Purity >

95%).

Protocol: In Vitro Cytotoxicity Assay (MTT)
Objective: Determine IC₅₀ accurately, accounting for solubility issues.

Preparation: Dissolve 6-MN in 100% DMSO to create a 100 mM stock. Store at -20°C.

Seeding: Seed cancer cells (e.g., MCF-7) at 5,000 cells/well in 96-well plates. Incubate 24h

for attachment.

Treatment: Prepare serial dilutions in culture media.

Critical Step: Ensure final DMSO concentration is ≤ 0.1% in all wells to avoid solvent

toxicity.

Range: 0, 1, 5, 10, 25, 50, 100 µM.[1]

Incubation: Treat cells for 48h or 72h.

Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan crystals in

DMSO.

Analysis: Measure absorbance at 570 nm. Calculate IC₅₀ using non-linear regression

(Sigmoidal dose-response).
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Visualization: Experimental Workflow
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Figure 2: Isolation and Validation Workflow for 6-Methoxynaringenin.

Challenges & Future Directions
Bioavailability: The primary hurdle is the Class IV status. Future research must focus on

nano-encapsulation (e.g., PLGA nanoparticles or liposomes) to improve solubility and

passive permeability.

Selectivity: While 6-MN shows promise, detailed toxicity studies on non-malignant fibroblasts

(e.g., HUVEC, NIH/3T3) are required to establish a therapeutic window.[1]

Synergy: Investigation into synergistic effects with taxanes (Paclitaxel) is warranted, given 6-

MN's ability to modulate MDR proteins and HSP90.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources
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[pmc.ncbi.nlm.nih.gov]
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Potential]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b031772#6-methoxynaringenin-potential-as-an-anti-
cancer-agent]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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